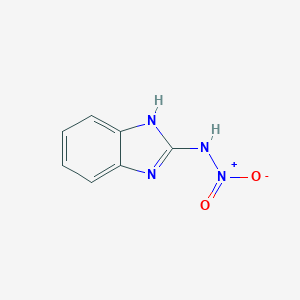

N-(1H-benzimidazol-2-yl)nitramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-benzimidazol-2-yl)nitramide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a nitramide group, which imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)nitramide typically involves the reaction of 2-aminobenzimidazole with nitramide derivatives under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with nitramide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-2-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitramide group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

N-(1H-benzimidazol-2-yl)nitramide has been investigated for its potential anticancer properties. Studies have shown that compounds containing the benzimidazole moiety can interact with specific molecular targets involved in cancer progression. For instance, derivatives of benzimidazole have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or interference with topoisomerase activity .

Anti-inflammatory Activity

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. A study highlighted the synthesis and biological evaluation of several benzimidazole derivatives, where some compounds showed notable inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, certain derivatives demonstrated IC50 values in the nanomolar range against COX-2, indicating strong anti-inflammatory potential .

Materials Science

Chemosensors

The compound is also explored for its application as a chemosensor due to its ability to selectively bind metal ions or small organic molecules. The nitro groups and the benzimidazole structure enhance the binding affinity, making it suitable for detecting environmental pollutants or biological analytes. Studies have demonstrated that modifications to the nitramide group can fine-tune its sensitivity and selectivity towards specific targets.

Advanced Materials Development

This compound has been utilized in synthesizing advanced materials with unique optical and electronic properties. Its incorporation into polymer matrices has shown promise in developing materials for electronic devices, such as sensors and transistors. The compound's structural characteristics allow for enhanced charge transport properties compared to traditional materials.

Environmental Applications

Pesticidal Formulations

Research has indicated that this compound can be part of pesticide formulations aimed at improving agricultural productivity while minimizing environmental impact. The compound's efficacy against pests combined with its relatively low toxicity to non-target organisms makes it a candidate for sustainable agriculture practices .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.5 | Apoptosis induction |

| Compound B | MCF-7 | 0.8 | Topoisomerase inhibition |

| Compound C | A549 | 1.2 | Cell cycle arrest |

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| Compound D | 80% | 90% | 50 |

| Compound E | 75% | 85% | 60 |

| Compound F | 70% | 78% | 70 |

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-yl)nitramide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole: The parent compound with a wide range of pharmacological activities.

2-Aminobenzimidazole: A precursor in the synthesis of N-(1H-benzimidazol-2-yl)nitramide.

N-(1H-benzimidazol-2-yl)methyl derivatives: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .

Biologische Aktivität

N-(1H-benzimidazol-2-yl)nitramide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring attached to a nitramide group. This configuration imparts unique chemical properties that contribute to its biological activity. The nitramide group enhances the compound's reactivity and potential for various applications in research and industry.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been reported to demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiparasitic Activity : Research indicates that derivatives of benzimidazole, including this compound, exhibit potent antiparasitic effects. For example, certain derivatives have shown efficacy against Giardia intestinalis and Entamoeba histolytica, with IC50 values significantly lower than traditional treatments .

- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Some studies report moderate antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) cells. The mechanism involves interference with tubulin polymerization, which is crucial for cell division .

The mechanism of action for this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The benzimidazole core facilitates interactions with various enzymes and receptors, leading to inhibition of their activity. This can result in disrupted cellular processes in pathogens or cancer cells, ultimately leading to their death or reduced proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Benzimidazole | Broad-spectrum antimicrobial and antiparasitic effects | Parent compound with extensive pharmacological profiles |

| 2-Aminobenzimidazole | Antimicrobial activity | Precursor for various derivatives |

| N-(1H-benzimidazol-2-yl)methyl derivatives | Similar antimicrobial properties | Variations in substitution patterns affect activity |

This table illustrates how the presence of the nitramide group in this compound enhances its reactivity and biological effectiveness compared to other benzimidazole derivatives.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antiparasitic Efficacy : In vitro studies demonstrated that this compound exhibited an IC50 value of 3.95 μM against Giardia intestinalis, outperforming standard treatments like benznidazole by a significant margin .

- Antifungal Activity : A series of synthesized benzimidazole derivatives were tested against fungal strains such as Candida albicans. Results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable or superior to established antifungal agents like ketoconazole .

- Anticancer Studies : Research involving MCF-7 breast cancer cells revealed that compounds containing the benzimidazole structure displayed moderate antiproliferative effects, suggesting potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c12-11(13)10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJTXBGGRVFWTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.